N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Description
N-[5-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a synthetic 1,3,4-thiadiazole derivative with a cyclopropanecarboxamide core. This compound features:
- Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
- Sulfanyl linker: A thioether (-S-) group connecting the thiadiazole to a carbamoylmethyl moiety.
- Cyclopropanecarboxamide: A strained cyclopropane ring fused to a carboxamide group, which may improve rigidity and bioavailability .
Synthetic routes for analogous thiadiazoles typically involve condensation reactions of thiosemicarbazides with carboxylic acids, followed by functionalization of the sulfanyl group (e.g., via nucleophilic substitution) .
Properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-9(22)17-11-4-6-12(7-5-11)18-13(23)8-25-16-21-20-15(26-16)19-14(24)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,17,22)(H,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZPRVVNQIJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids. The acetamidophenyl group is introduced via acylation reactions, and the final product is obtained through coupling reactions with cyclopropanecarboxylic acid derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the acetamidophenyl moiety, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole compounds with varied functional groups.
Scientific Research Applications
N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to its potential therapeutic effects. The thiadiazole ring and sulfanyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Solubility and Polarity
- The target compound ’s cyclopropane ring and acetamidophenyl group likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), comparable to derivatives with nitro or sulfonamide groups .
- Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit reduced aqueous solubility but increased stability under acidic conditions.
Bioactivity
- Thiadiazoles with sulfanyl linkers (e.g., ) demonstrate antimicrobial and antitumor activities, attributed to interactions with cysteine proteases or DNA gyrase . The target compound’s cyclopropane moiety may enhance target binding through conformational restriction.
Crystallographic and Conformational Analysis
- X-ray studies of reveal planar thiadiazole rings with dihedral angles <1° between adjacent aromatic systems, promoting stable crystal packing.
Biological Activity
N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural framework that includes a thiadiazole moiety, which is often associated with various pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 540.6 g/mol. The structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiadiazole ring is known for its role in enzyme inhibition and receptor modulation. The mechanism may involve:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their function.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. For instance, related compounds demonstrated MIC values as low as 1 mM against M. tuberculosis H37Rv .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole compounds can reduce inflammatory responses in vitro, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies indicate that this class of compounds may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Study on Antitubercular Activity : A series of thiadiazole derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis ketol-acid reductoisomerase (KARI). Compounds showed Ki values ranging from 2.02 to 5.48 mM, indicating significant inhibitory potential .
- Cytotoxicity Assessment : The cytotoxic effects of these compounds were evaluated using the MTT assay on human embryonic kidney cells (HEK293T). Compounds exhibited varying IC50 values, suggesting a favorable protection index for several derivatives .
Data Tables
| Compound Name | Structure | Biological Activity | MIC (against M. tuberculosis) | IC50 (HEK293T) |
|---|---|---|---|---|
| Compound A | Structure A | Antimicrobial | 1 mM | 10 µM |
| Compound B | Structure B | Cytotoxic | 0.78 mM | 8 µM |
| Compound C | Structure C | Anti-inflammatory | 0.20 mM | 12 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for this compound?
- Synthesis : A multi-step approach is typically employed, starting with cyclopropanecarboxylic acid activation (e.g., via chloroformate intermediates) followed by coupling to the 1,3,4-thiadiazol-2-amine core. The sulfanyl linker is introduced through nucleophilic substitution or thiol-ene reactions .
- Characterization :
- X-ray crystallography confirms the molecular geometry and hydrogen-bonding patterns, as demonstrated in structurally analogous thiadiazole derivatives .
- NMR/IR spectroscopy validates functional groups (e.g., cyclopropane protons at δ ~1.2–1.5 ppm, thiadiazole C=S stretch at 680–720 cm⁻¹) .
- Mass spectrometry provides molecular ion peaks consistent with the compound’s molecular formula .
Q. How do functional groups (e.g., cyclopropane, thiadiazole, acetamidophenyl) influence its physicochemical properties?
- The cyclopropane ring introduces steric constraints and enhances metabolic stability due to its rigidity .
- The 1,3,4-thiadiazole core contributes to π-stacking interactions and electron-deficient character, which are critical for binding to biological targets .
- The acetamidophenyl group improves solubility via hydrogen bonding and modulates pharmacokinetics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?
- Scenario : Conflicting NMR signals due to dynamic conformational changes (e.g., cyclopropane ring puckering).
- Methodology :
- Perform variable-temperature NMR to observe signal coalescence or splitting .
- Use DFT calculations to predict energetically favorable conformers and compare with experimental data .
- Cross-validate with single-crystal X-ray diffraction to unambiguously assign the structure .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Systematic modifications :
- Replace the cyclopropane with other strained rings (e.g., bicyclo[2.2.1] systems) to assess steric effects .
- Vary the sulfanyl linker length to optimize target binding (e.g., methyl vs. ethyl spacers) .
- Biological assays : Pair synthetic analogs with enzymatic inhibition studies (e.g., kinase or protease assays) to correlate structural changes with activity .
Q. How can computational methods predict binding modes and pharmacokinetic properties?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .
- ADME prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic stability based on substituent effects (e.g., acetamido vs. nitro groups) .
Methodological Challenges and Solutions
Q. What experimental designs are recommended for elucidating the mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
